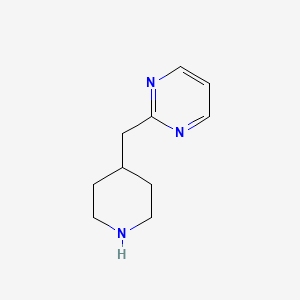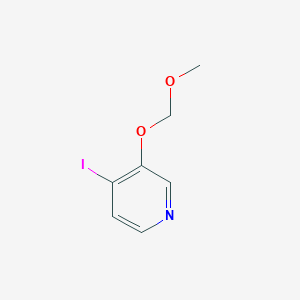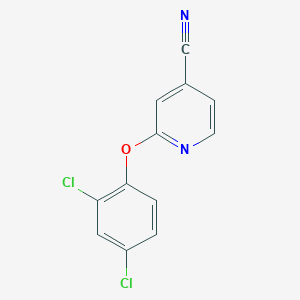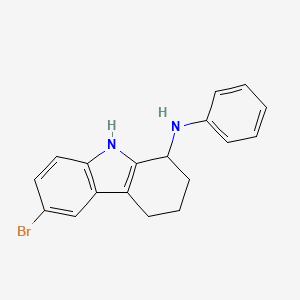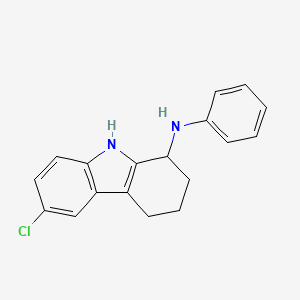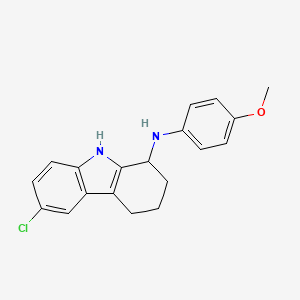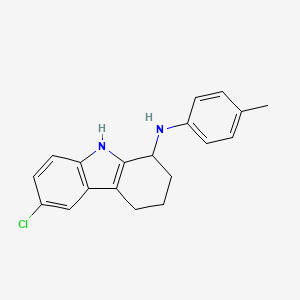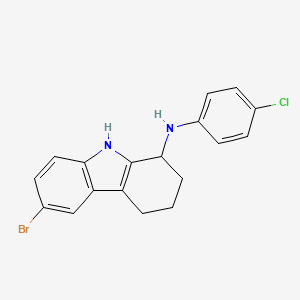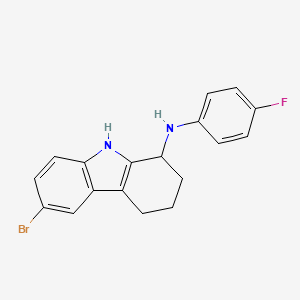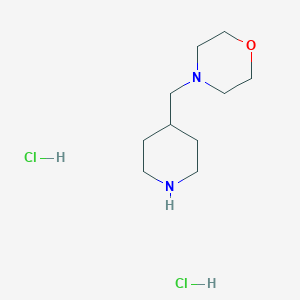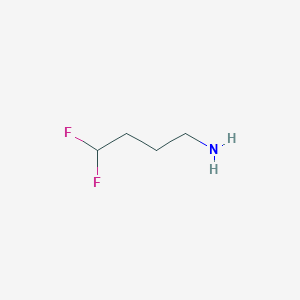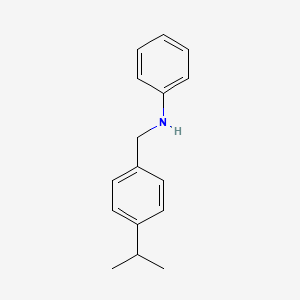
N-(4-Isopropylbenzyl)aniline
Descripción general
Descripción
“N-(4-Isopropylbenzyl)aniline” is a chemical compound with the CAS Number: 81308-22-7 and a molecular weight of 225.33 . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H19N . The InChI code for this compound is 1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that aniline derivatives can be involved in various chemical reactions. For instance, they have been used as catalysts in hydrazone formation .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 225.33 . It’s recommended to be stored at ambient temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-(4-Isopropylbenzyl)aniline analogs demonstrate significant potential in corrosion inhibition. A study by Daoud et al. (2014) synthesized a thiophene Schiff base related to this compound and investigated its efficacy in preventing corrosion of mild steel in acidic environments. The compound showed excellent performance as a corrosion inhibitor, with its efficiency increasing at higher concentrations. This finding is vital for industries where metal corrosion is a concern, offering a potential pathway for more effective corrosion management (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activity
Compounds structurally similar to this compound have been studied for their antimicrobial properties. Subi et al. (2022) conducted research on 4-Methoxy-N-(nitrobenzylidene)-aniline, revealing its potential in antimicrobial applications. The study highlighted the compound's effectiveness against specific strains of bacteria and fungi, underscoring the broader scope of such compounds in combating microbial infections and their potential in pharmaceutical research (Subi, Dhas, Balachandran, & Joe, 2022).
Enzyme Inhibition
N-Phenylsulfonamide derivatives, related to this compound, have shown promising results in enzyme inhibition studies. Kazancioglu and Senturk (2020) synthesized such derivatives and evaluated their inhibitory effects on various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, cancer, and Alzheimer's disease. The study demonstrated that some of these compounds are potent inhibitors, suggesting their potential use in developing new therapeutic agents (Kazancioglu & Senturk, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPQNBGNMSILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



